2-Acetaxyacorenone
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Overview
Description
2-Acetaxyacorenone is a chemical compound that belongs to the class of acoranes. It is characterized by its unique molecular structure and properties, making it a subject of interest in various scientific fields. The compound has a molecular mass of 278.188194692 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Acetaxyacorenone typically involves several synthetic routes. One common method is the oxidation of secondary alcohols, which can be achieved using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes, where the unsaturated carbon atoms are disubstituted . Additionally, Friedel-Crafts acylation of aromatic rings with acid chlorides in the presence of aluminum chloride (AlCl3) catalyst is also used .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective reagents. The choice of method depends on the desired yield, purity, and cost considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Acetaxyacorenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as CrO3, KMnO4, and ozone (O3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary alcohols, and substituted derivatives of this compound.
Scientific Research Applications
2-Acetaxyacorenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Acetaxyacorenone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
2-Acetaxyacorenone can be compared with other similar compounds, such as:
Acetoxyacetone: A building block in the synthesis of various pharmaceutical and organic compounds.
Acetoxyacetophenone: Used in the synthesis of complex organic molecules.
Uniqueness: What sets this compound apart is its specific molecular structure and the unique reactivity it exhibits in various chemical reactions. Its applications in diverse fields further highlight its significance.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
185154-95-4 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(1S,3R,4S,5S)-1,8-dimethyl-9-oxo-4-propan-2-ylspiro[4.5]dec-7-en-3-yl] acetate |
InChI |
InChI=1S/C17H26O3/c1-10(2)16-15(20-13(5)18)8-12(4)17(16)7-6-11(3)14(19)9-17/h6,10,12,15-16H,7-9H2,1-5H3/t12-,15+,16+,17-/m0/s1 |
InChI Key |
LDEHIZSFHFOEKN-DXEWXGHRSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]([C@]12CC=C(C(=O)C2)C)C(C)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C12CC=C(C(=O)C2)C)C(C)C)OC(=O)C |
Origin of Product |
United States |
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